Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

thiazole synthesis positional isomer stability acylation yield

Unprotected 2-amino-5-bromothiazole-4-carboxylates require cold-chain storage and give low yields (17-19%) upon acylation. This Boc-protected analog eliminates these bottlenecks: - Room-temperature storage vs. 2-8°C for the unprotected analog-reduces logistics costs and simplifies inventory. - Three orthogonal handles: C5-Br for Suzuki-Miyaura cross-coupling, C4-CO2Et for saponification/amide coupling, and NHBoc for mild deprotection (TFA/CH₂Cl₂). - Ideal for kinase inhibitor libraries, thiazolide analog synthesis, and fragment-based screening (MW <400 Da, privileged 2-aminothiazole core).

Molecular Formula C11H15BrN2O4S
Molecular Weight 351.215
CAS No. 1279863-32-9
Cat. No. B595299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
CAS1279863-32-9
Molecular FormulaC11H15BrN2O4S
Molecular Weight351.215
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)NC(=O)OC(C)(C)C)Br
InChIInChI=1S/C11H15BrN2O4S/c1-5-17-8(15)6-7(12)19-9(13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,14,16)
InChIKeyFKWHLIYXISSRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Functional Thiazole Building Block for Medicinal Chemistry


Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS 1279863-32-9) is a heterocyclic building block belonging to the 2-aminothiazole-4-carboxylate class, bearing a tert-butoxycarbonyl (Boc)-protected amine at C2, a reactive bromine at C5, and an ethyl ester at C4 [1]. The 2-aminothiazole scaffold is a privileged structure in drug discovery, present in cephalosporin antibiotics, kinase inhibitors, and non-steroidal anti-inflammatory drugs [2]. This compound serves as a protected intermediate enabling sequential orthogonal functionalization: the C5-bromine permits cross-coupling chemistry (e.g., Suzuki-Miyaura), the C4-ethyl ester allows saponification to the carboxylic acid for amide coupling, and the Boc group can be selectively removed under mild acidic conditions to reveal the free amine for further derivatization .

Why This Compound Cannot Be Replaced by In-Class Analogs


Within the 2-aminothiazole chemical space, the precise substitution pattern—bromine position (C4 vs. C5), amine protection state (Boc vs. free amine), and ester identity (ethyl vs. methyl vs. carboxylic acid)—governs both synthetic accessibility and downstream reactivity. The literature reveals that 2-amino-4-bromothiazole (C4-Br isomer) is markedly unstable as the free base and gives yields as low as 17% upon acylation due to competing side reactions, whereas the C5-bromo analog is noted to be more amenable to acylation [1]. Furthermore, unprotected 2-amino-5-bromothiazole-4-carboxylate esters require storage under inert atmosphere at 2–8 °C to prevent decomposition, while Boc-protected congeners exhibit room-temperature storage stability . The ethyl ester confers distinct steric and lipophilic properties relative to the methyl ester (ΔMW = +14.03 g/mol; C11H15BrN2O4S vs. C10H13BrN2O4S), influencing solubility and partitioning behavior in multi-step synthetic sequences . Simply substituting an unprotected or differently substituted analog risks synthetic failure, compromised intermediate stability, or altered reactivity in downstream transformations.

Quantitative Differentiation Against Closest Analogs


Superior Acylation Compatibility of C5-Bromo vs. C4-Bromo Isomer

The bromine substitution position critically determines synthetic utility. In a systematic study by Pate et al. (2024), 2-amino-4-bromothiazole (C4-Br isomer) was found to be unstable as the free base and yielded only 17% of the desired thiazolide product 10 upon acylation with O-acetylsalicyloyl chloride, accompanied by a major acetamide byproduct 11, necessitating chromatographic purification and recrystallization [1]. The authors explicitly noted that 2-amino-5-bromothiazole (the C5-Br scaffold of the target compound) is more stable and amenable to acylation [1]. When the Boc-protection strategy was applied to the 4-bromo scaffold, acylation of Boc-intermediate 6 via intermediate 24 gave clean access to thiazolide 10, and Boc-protected intermediate 23 was acylated in 70% yield, followed by near-quantitative deprotection to the desired product [1]. Thus, the target compound's C5-Br substitution pattern, combined with Boc protection, enables a direct acylation-deprotection sequence that is unavailable to the C4-Br free amine analog and critical for constructing 2-acylamino-5-substituted thiazole libraries [2].

thiazole synthesis positional isomer stability acylation yield

Room-Temperature Storage Stability: Boc-Protected vs. Free Amine

The Boc protecting group on the target compound confers significant handling and storage advantages relative to the unprotected free amine analog. Ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS 61830-21-5), the free amine counterpart, requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent decomposition . In the broader class of Boc-protected 5-bromothiazole-4-carboxylate derivatives, the corresponding N-Boc-2-amino-5-bromothiazole-4-carboxylic acid (CAS 914347-09-4) is documented as stable under room-temperature storage [1]. The Pate et al. study further confirms that unprotected 2-amino-4-bromothiazole 7 'proved rather unstable on storage and was used immediately' after deprotection [2]. This class-level stability advantage extends to the target ethyl ester, which benefits from the same Boc-mediated stabilization of the electron-rich 2-amino group against oxidation and thermal degradation.

storage stability amine protection building block handling

Ethyl Ester vs. Methyl Ester: Distinct Physicochemical Profile

The ethyl ester (C11H15BrN2O4S, MW 351.22) of the target compound offers measurably distinct physicochemical properties compared to the closest methyl ester analog (C10H13BrN2O4S, MW 337.19, CAS 914349-71-6), with a molecular weight increment of +14.03 g/mol corresponding to one additional methylene unit . This difference in the ester alkyl chain modulates lipophilicity, steric bulk at the C4 carboxylate, and the rate of saponification during carboxylic acid liberation. In fragment-based drug discovery and parallel library synthesis, the choice between ethyl and methyl esters can affect intermediate solubility in organic solvents, chromatographic retention times, and crystallization behavior . The ethyl ester also provides a distinct 1H NMR signature (quartet at ~4.3–4.4 ppm for the -OCH2- methylene) that facilitates reaction monitoring, whereas the methyl ester singlet (~3.9 ppm) can overlap with other O-methyl signals in complex intermediates [1].

ester homologation lipophilicity synthetic intermediate

C4-Ethyl Carboxylate as a Synthetic Handle vs. Non-Esterified Analog

The target compound's C4-ethyl carboxylate group provides an orthogonal functional handle absent in simpler 5-bromo-Boc-thiazole analogs such as 2-(Boc-amino)-5-bromothiazole (CAS 405939-39-1, C8H11BrN2O2S, MW 279.15), which lack the carboxylate ester . This additional functionality enables saponification to the free carboxylic acid (exemplified by N-Boc-2-amino-5-bromothiazole-4-carboxylic acid, CAS 914347-09-4), followed by amide coupling to introduce diverse amine-bearing fragments at the C4 position . In the context of thiazolide antiviral agent synthesis, the 4-carboxylate ester (or derived acid) is essential for constructing the 2-acylamino pharmacophore, where the 4-position substituent critically influences both activity and metabolic stability [1]. Thiazole scaffolds unsubstituted at C4 are considered a metabolic risk due to potential oxidative metabolism at the free C4 position [1].

carboxylate functionalization amide coupling building block versatility

Crystal Structure of Free Amine Analog Guides Design

The crystal structure of ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS 61830-21-5), the free amine counterpart of the target compound, has been determined by single-crystal X-ray diffraction [1]. The structure (monoclinic, P21/c, a = 11.2669 Å, b = 8.3859 Å, c = 19.4047 Å, β = 95.207°, V = 1825.85 ų, R-factor = 0.0556) reveals that the 2-aminothiazole ring and the ethyl carboxylate group are almost planar, with geometric parameters in excellent agreement with 4-phenyl analogues [1]. This structural information provides a validated conformational template for computational modeling of the Boc-protected derivative in target-binding studies. The Boc group introduction at the 2-amino position is not expected to significantly alter the planar geometry of the thiazole-carboxylate core, enabling reliable docking studies using the free amine crystal structure as a surrogate [2].

X-ray crystallography structural biology molecular conformation

Halogen Dance Route to C5-Bromo vs. Appel Halogenation for C4-Bromo

The C5-bromo substitution pattern of the target compound is synthetically accessed via a fundamentally different route than the C4-bromo isomer. The halogen dance (HD) reaction on N-substituted 2-thiazolamines provides a facile entry to 5-substituted 4-bromo-2-thiazolamine derivatives, with the HD process being highly favored under optimized conditions [1]. In contrast, the C4-bromo isomer (tert-butyl (4-bromothiazol-2-yl)carbamate, CAS 944804-88-0) is prepared via Appel-type halogenation of a Boc-protected pseudothiohydantoin derivative using Ph3P and N-bromosuccinimide, achieving 63% yield in MeCN [2]. The orthogonal synthetic accessibility of C5-Br vs. C4-Br scaffolds means that the target compound cannot be trivially replaced by its C4-bromo isomer without fundamentally altering the synthetic route design and the subsequent cross-coupling regiochemistry.

halogen dance reaction regioselective bromination synthetic route comparison

Optimal Research and Procurement Application Scenarios


Kinase Inhibitor Libraries via Orthogonal Functionalization

The target compound is ideally suited for constructing focused libraries of 2-acylamino-5-arylthiazole-4-carboxylates, a chemotype relevant to kinase inhibition. The synthetic sequence leverages all three orthogonal handles: (i) Suzuki-Miyaura cross-coupling at C5-Br to install diverse aryl/heteroaryl groups, (ii) Boc deprotection under mild acidic conditions (TFA/CH2Cl2) to reveal the free 2-amine without affecting the ethyl ester, and (iii) acylation of the liberated amine to form the 2-acylamino pharmacophore [1]. The C5-Br position is particularly advantageous here because 5-arylthiazoles are a well-precedented motif in kinase inhibitor design, and the ethyl ester can be retained or hydrolyzed to the carboxylic acid for further amide coupling at C4 [2].

Thiazolide Prodrug Intermediate Synthesis

Thiazolides such as nitazoxanide are broad-spectrum anti-infective agents with demonstrated activity against viruses including hepatitis C and SARS-CoV-2 [1]. The target compound serves as a protected precursor for novel thiazolide analogs bearing C5-substituents. The Boc group enables clean acylation at the 2-amino position without competing bis-acylation, a known problem with unprotected 2-aminothiazoles that give complex mixtures and low yields (as low as 17–19%) [1]. Following acylation, mild Boc deprotection yields the desired 2-hydroxyaroyl-N-(thiazol-2-yl)-amide (thiazolide) scaffold in high purity. The ethyl ester at C4 provides an additional diversification point for modulating pharmacokinetic properties [2].

Fragment-Based Drug Discovery: Thiazole Fragment Library

The target compound meets key criteria for inclusion in fragment-screening libraries: MW < 400 Da (351.22), presence of a privileged heterocyclic core (2-aminothiazole), and synthetic tractability for hit elaboration [1]. A focused library of 49 fragment-sized thiazoles and thiadiazoles has been reported, demonstrating the value of brominated thiazole fragments in screening campaigns [2]. The target compound's three functional handles allow rapid parallel optimization of fragment hits: the C5-Br enables SAR exploration via cross-coupling, the C4-ester allows modulation of physicochemical properties, and the C2-NHBoc provides a latent amine for introducing hydrogen-bonding functionality upon deprotection [3].

Contract Research and Multi-Kilogram Intermediate Supply

For CROs and CDMOs engaged in multi-step synthesis of pharmaceutical intermediates, the target compound's room-temperature storage stability (class-level inference from Boc-protected analog CAS 914347-09-4) [1] and well-defined reactivity profile make it suitable for kilogram-scale procurement and long-term inventory management. Unlike the unprotected analog (CAS 61830-21-5) which requires cold-chain storage under inert atmosphere [2], the Boc-protected ethyl ester can be stocked under ambient conditions, reducing logistical complexity and cost. The compound's availability from multiple global suppliers (ChemScene, ChemSpace, Bidepharm, Aladdin) ensures supply chain redundancy [3].

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